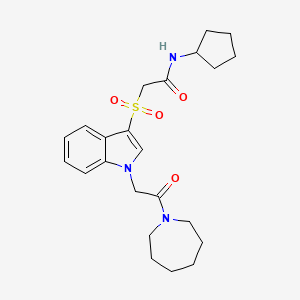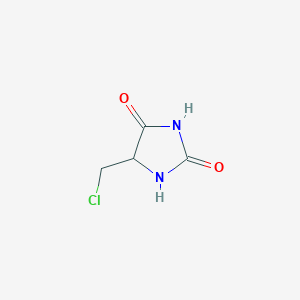
3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound known for its intriguing structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds containing a triazole ring, which has shown significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:
Formation of Triazole Ring: : The initial step involves the formation of the triazole ring. This can be achieved through a [3+2] cycloaddition reaction between azides and alkynes, often referred to as the "click" reaction. This reaction requires a copper(I) catalyst and can be carried out at room temperature.
Coupling with Piperidinyl Group: : The triazole derivative is then coupled with a piperidinyl compound through an amide bond formation reaction. This usually involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Introduction of Difluorobenzamide: : Finally, the difluorobenzamide group is introduced using standard amidation protocols, often involving the use of amine coupling partners under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes for large-scale synthesis. Continuous flow reactors, automated synthesis equipment, and process optimization techniques can be employed to enhance yield and purity while minimizing environmental impact and cost.
化学反応の分析
Types of Reactions
3,4-Difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : Can occur at the triazole or piperidinyl moiety, leading to the formation of corresponding oxides or dehydrogenated products.
Reduction: : May involve the reduction of the carbonyl group to the corresponding alcohol.
Substitution: : Fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: : Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).
Substitution: : Conditions involving strong nucleophiles such as organolithium or Grignard reagents.
Major Products
Oxidized triazole derivatives
Reduced piperidinyl alcohols
Various substituted aromatic compounds
科学的研究の応用
This compound has found applications in several scientific fields due to its structural uniqueness and biological activity:
Chemistry: : As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : Exhibits potential as a biological probe due to its ability to interact with specific biomolecules, aiding in the study of biological pathways.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used as an intermediate in the synthesis of various functional materials, including polymers and advanced materials.
作用機序
The biological activity of 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is often attributed to its interaction with specific molecular targets:
Molecular Targets: : This compound may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : Can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses.
類似化合物との比較
When compared to similar compounds, 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its unique fluorinated structure and triazole ring. Similar compounds include:
3,4-Difluorobenzamide derivatives: : These share similar aromatic substitution patterns but lack the triazole and piperidinyl moieties.
Triazole-piperidine hybrids: : Compounds with similar core structures but different substituents or functional groups, which may exhibit varied biological activities.
Fluorinated triazoles: : These are known for their stability and biological activity, often used in pharmaceutical research.
特性
IUPAC Name |
3,4-difluoro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c22-14-2-1-3-16(11-14)29-12-19(26-27-29)21(31)28-8-6-15(7-9-28)25-20(30)13-4-5-17(23)18(24)10-13/h1-5,10-12,15H,6-9H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFZPYJECZJKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol](/img/structure/B2528009.png)


![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)




![ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2528023.png)




![7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528032.png)
